3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperazine ring, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, some piperazine derivatives are known to inhibit certain enzymes, leading to therapeutic effects .
Biochemical pathways
The compound’s effect on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives, for instance, are generally well-absorbed and can distribute throughout the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to decreased activity of that enzyme, affecting the cells in which the enzyme is active .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 5-chloro-2-methylphenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of the Pyrazole and Piperazine Derivatives: The final step involves coupling the pyrazole derivative with the piperazine-sulfonyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cyclopentyl-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclopentyl-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3S/c1-15-7-8-16(22)13-19(15)26-9-11-27(12-10-26)31(29,30)21-18(14-25(2)24-21)20(28)23-17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWVAORAFWMHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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